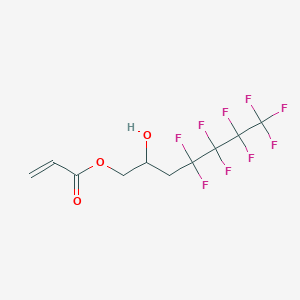
3-(Perfluorobutyl)-2-hydroxypropyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluorinated acrylates typically involves the reaction of fluorinated alcohols with acrylate or methacrylate compounds. For instance, the synthesis of a novel fluorinated acrylate resin involved the polymerization of 2-(perfluoro-(1,1-bis-isopropyl)-2-propenyl)oxyethyl methacrylate with other monomers . Another example is the synthesis of ethyl 2-(α-hydroxyhexafluoroisopropyl)acrylate, which involved the addition of thioacetic acid to the acrylate compound . These methods suggest that the synthesis of "3-(Perfluorobutyl)-2-hydroxypropyl acrylate" would likely involve a similar reaction between a perfluorobutyl alcohol and hydroxypropyl acrylate.
Molecular Structure Analysis
The molecular structure of fluorinated acrylates is characterized by the presence of fluorinated alkyl groups attached to an acrylate backbone. This structure imparts unique properties to the compound, such as hydrophobicity and chemical resistance. The presence of hydroxyl groups in the molecule, as in the case of 2-hydroxyisopropyl acrylate, can introduce additional reactivity and potential for further functionalization .
Chemical Reactions Analysis
Fluorinated acrylates can undergo various chemical reactions, including polymerization and copolymerization, to form polymers with specific properties. For example, poly(3-hydroxybutyrate-co-3-hydroxyvalerate) was modified by graft copolymerization with acrylic acid . Similarly, the novel fluorinated acrylate resin was prepared by solution polymerization . These reactions typically involve the use of initiators such as AIBN and can be influenced by factors like temperature and solvent choice.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated acrylates are influenced by the fluorinated content and the molecular structure. The introduction of fluorinated monomers during copolymerization can improve properties such as hydrophobicity, chemical resistance, glass transition temperature, and thermal stability . The presence of hydroxyl groups can also affect the permeation properties of membranes made from these acrylates, as seen in the controlled release of clonidine . Additionally, the surface functionalization of polymers with acrylic acid can enhance their suitability for applications like tissue engineering .
Safety And Hazards
Zukünftige Richtungen
3-(Perfluorobutyl)-2-hydroxypropyl acrylate has been gaining interest in the scientific and industrial fields due to its unique properties. It is commonly used as an additive in coatings, lubricants, and oil repellents . It can form a weather-resistant and anti-fouling protective layer on surfaces, and can also enhance the durability and chemical corrosion resistance of coatings .
Eigenschaften
IUPAC Name |
(4,4,5,5,6,6,7,7,7-nonafluoro-2-hydroxyheptyl) prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F9O3/c1-2-6(21)22-4-5(20)3-7(11,12)8(13,14)9(15,16)10(17,18)19/h2,5,20H,1,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZXPRQMECEMRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F9O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379704 |
Source


|
| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Perfluorobutyl)-2-hydroxypropyl acrylate | |
CAS RN |
98573-25-2 |
Source


|
| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

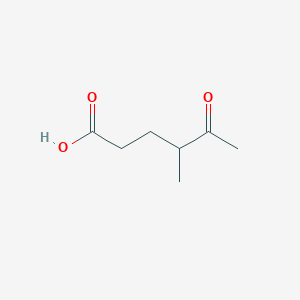
![2-(Thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1305622.png)
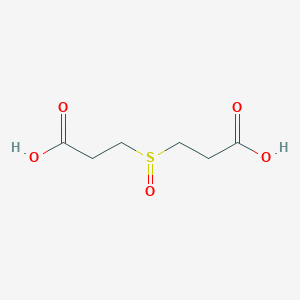
![3-(Thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305624.png)
![4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1305627.png)
![Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1305636.png)
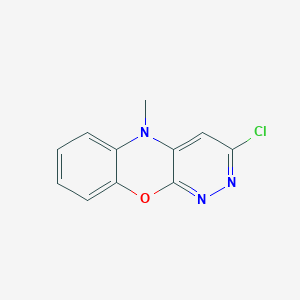
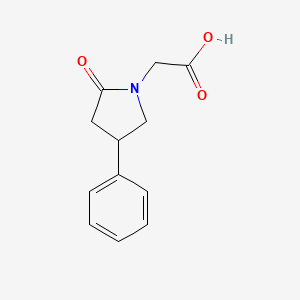
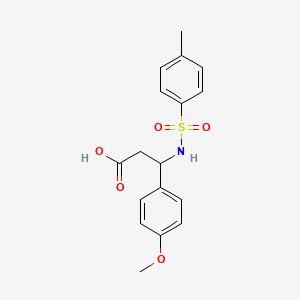
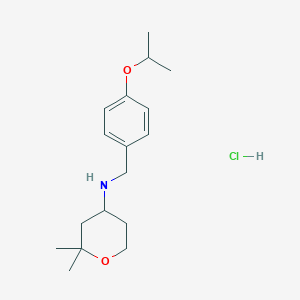
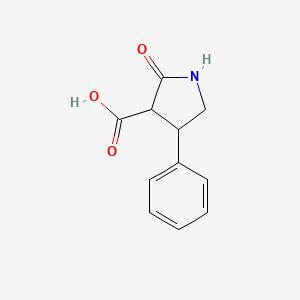
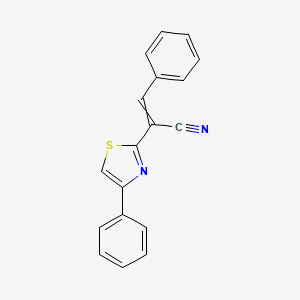
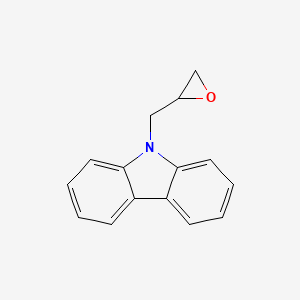
![2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone](/img/structure/B1305664.png)